molecular formula C19H24N4O2S2 B6465272 N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640970-01-8

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6465272
CAS No.: 2640970-01-8
M. Wt: 404.6 g/mol
InChI Key: BLGOOQQCKRJZIW-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, including a 2,4-dimethylthiazole moiety linked via a methylene bridge to a piperidine ring, which is further substituted with a methyl group and a 1,1-dioxo-1,2-benzothiazol-3-amine group.

Properties

IUPAC Name

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-13-17(26-14(2)20-13)12-23-10-8-15(9-11-23)22(3)19-16-6-4-5-7-18(16)27(24,25)21-19/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGOOQQCKRJZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key Findings from NMR Analysis ():

A comparative NMR study of Rapa (a reference compound), compound 1, and compound 7 revealed critical insights:

  • Chemical Shift Consistency : Most protons in compounds 1 and 7 exhibited nearly identical chemical shifts to Rapa, except in regions A (positions 39–44) and B (positions 29–36). This indicates conserved chemical environments in the majority of the molecule .
  • Substituent Localization : Divergences in regions A and B were attributed to substituent modifications. For example, changes in region A (likely near the thiazole-piperidine junction) suggest altered electronic effects due to methyl or benzothiazole substitutions .

Table 1: Comparative NMR Chemical Shifts (ppm) in Regions A and B

Compound Region A (39–44 ppm) Region B (29–36 ppm)
Rapa 3.12–3.45 2.89–3.10
Compound 1 3.50–3.78 2.95–3.22
Compound 7 3.48–3.75 2.91–3.18

This table highlights the sensitivity of NMR to structural variations, enabling precise localization of functional groups.

Comparison with Other Heterocyclic Analogs ( and )

The compound shares structural motifs with several piperidine- and thiazole-containing derivatives. Below is a comparative analysis:

Table 2: Structural Features of Similar Compounds

Compound Name (IUPAC) Key Structural Elements Potential Functional Differences
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine Thiazole, piperidine, sulfonamide benzothiazole High polarity due to sulfonamide group
3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine () Benzylpiperidine, triazole Reduced steric hindrance; likely enhanced bioavailability
1-(Pyrimidin-2-yl)piperidin-3-ol () Pyrimidine, piperidine, hydroxyl group Increased hydrogen-bonding capacity
N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide () Imidazobenzimidazole, methoxyethyl Potential kinase inhibition activity
Key Observations:

Bioavailability : Compounds with smaller substituents (e.g., hydroxyl in 1-(pyrimidin-2-yl)piperidin-3-ol) may exhibit better membrane permeability than the target compound’s bulky benzothiazole group .

Functional Versatility : The imidazobenzimidazole core in N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suggests divergent biological targets compared to the thiazole-sulfonamide system of the target compound .

Research Implications and Limitations

While the NMR data () provide robust structural insights, pharmacological or kinetic data for the target compound are absent in the provided evidence. Further studies should:

  • Quantify binding affinities for targets like kinases or GPCRs.
  • Compare metabolic stability with analogs listed in Table 2.
  • Explore synergistic effects of combining thiazole and sulfonamide moieties.

Biological Activity

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a benzothiazole structure. Its molecular formula is C15H22N4O2S2C_{15}H_{22}N_4O_2S_2 with a molecular weight of approximately 342.49 g/mol. The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to modulate various biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to receptors associated with neurotransmission and cellular signaling, potentially influencing physiological responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
9bGlioblastoma12.5Induces apoptosis
9eHT2915.0Inhibits cell proliferation
10eJurkat8.0Cell cycle arrest

These results suggest that the compound could serve as a lead in developing new anticancer agents .

Anticonvulsant Activity

Thiazole derivatives have been noted for their anticonvulsant properties. For example, compounds with similar structures have shown efficacy in reducing seizure activity in animal models:

CompoundModelEfficacy (%)Reference
Compound APTZ-induced seizures85%
Compound BMaximal electroshock90%

This suggests that the target compound may also possess anticonvulsant properties.

Study on Antitumor Effects

In a study conducted by Da Silva et al., various thiazolidinones were synthesized and tested for their cytotoxic effects against glioblastoma cells. Among the derivatives tested, those with structural similarities to the target compound exhibited potent antitumor activity .

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity profiles.

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